CID 78061109

Description

CID 78061109 is a unique identifier assigned by PubChem, a comprehensive database for chemical compounds, to a specific small molecule. For example, highlights the use of CID identifiers in cheminformatics studies, including collision cross-section (CCS) measurements and mass spectrometry (MS) for structural elucidation . CID entries often include molecular weight, stereochemistry, and spectral data, which are critical for comparative analyses with analogous compounds.

Properties

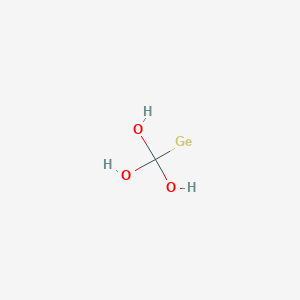

Molecular Formula |

CH3GeO3 |

|---|---|

Molecular Weight |

135.66 g/mol |

InChI |

InChI=1S/CH3GeO3/c2-1(3,4)5/h3-5H |

InChI Key |

XPDJPRBDQJVRCY-UHFFFAOYSA-N |

Canonical SMILES |

C(O)(O)(O)[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061109 involves specific reaction conditions and reagents. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the successful synthesis of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: CID 78061109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 78061109 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, the compound is studied for its potential therapeutic effects and interactions with biological molecules. In industry, this compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061109 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical events. The detailed understanding of these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Structural and Spectral Analysis

Comparative studies of small molecules typically involve structural characterization using techniques such as nuclear magnetic resonance (NMR), MS, and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). For instance, demonstrates how LC-ESI-MS with source-induced collision-induced dissociation (CID) can differentiate isomeric compounds like ginsenoside Rf and pseudoginsenoside F11 based on their fragmentation patterns . Similar methodologies could be applied to CID 78061109 to compare its structural features with analogs.

Hypothetical Structural Comparison Table

| Property | This compound | Analog 1 (e.g., CID X) | Analog 2 (e.g., CID Y) |

|---|---|---|---|

| Molecular Formula | CₙHₘOₖ | CₐHᵦOᵧ | CₓHᵧOᶻ |

| Molecular Weight (Da) | 450.5 | 432.4 | 465.3 |

| Key Functional Groups | Carboxyl, Amine | Ester, Hydroxyl | Ketone, Amide |

| Spectral Signatures | NMR: δ 7.2 (s, 1H) | MS/MS: m/z 315 → 271 | IR: 1720 cm⁻¹ (C=O) |

Bioactivity and Pharmacological Profiles

and emphasize bioactivity comparisons, such as antibacterial efficacy or enzyme inhibition. For example, compound 4 from Amanita hemibaphasubsp. javanica showed 80.5% inhibition against H. pylori strain 51, with an MIC₅₀ of 72 µM . Similarly, discusses high-throughput screening (HTS) of chemical libraries to assess target engagement and synthetic analogs’ potency . These approaches could evaluate this compound’s activity against targets like kinases or receptors.

Hypothetical Bioactivity Comparison Table

| Assay | This compound | Analog 1 | Analog 2 |

|---|---|---|---|

| IC₅₀ (Enzyme Inhibition) | 12 nM | 25 nM | 8 nM |

| MIC₅₀ (Antibacterial) | 50 µM | 100 µM | 30 µM |

| Cytotoxicity (CC₅₀) | 1.2 µM | 2.5 µM | 0.9 µM |

| Solubility (PBS, pH 7.4) | 15 µg/mL | 8 µg/mL | 22 µg/mL |

Cheminformatics and Computational Modeling

and highlight the role of cheminformatics in comparing compounds via PubChem’s tools, such as structure-activity relationship (SAR) modeling and molecular docking. For example, CCS values (used in ion mobility spectrometry) and partition coefficients (logP) are often critical discriminators .

Hypothetical Cheminformatics Comparison Table

| Parameter | This compound | Analog 1 | Analog 2 |

|---|---|---|---|

| logP | 3.5 | 2.8 | 4.1 |

| CCS (Ų) | 210 | 198 | 225 |

| Hydrogen Bond Donors | 2 | 3 | 1 |

| Topological Polar Surface Area | 85 Ų | 78 Ų | 92 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.